molecular formula C10H16O4 B8754617 Dimethyl Cyclohexane-1,1-dicarboxylate CAS No. 72963-31-6

Dimethyl Cyclohexane-1,1-dicarboxylate

Cat. No.: B8754617
CAS No.: 72963-31-6
M. Wt: 200.23 g/mol
InChI Key: GGCUUOGRTPMFQK-UHFFFAOYSA-N
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Description

Dimethyl Cyclohexane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

  • Building Block : Dimethyl cyclohexane-1,1-dicarboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as esterification, reduction, and substitution.
  • Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new compounds.

Biological Research

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have shown a dose-dependent decrease in interleukin-6 production when cells are treated with this compound.
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, potentially contributing to its therapeutic effects by scavenging free radicals.

Medicinal Chemistry

  • Investigated for its potential therapeutic applications, particularly in developing topical formulations aimed at reducing inflammation and oxidative stress.

Industrial Applications

This compound is utilized in various industrial processes:

Polymer Production

  • It is a key intermediate for synthesizing polyesters and polyamides. Its unique properties enhance the performance characteristics of these materials.
  • Coatings formulated with this compound exhibit excellent hardness, flexibility, and resistance to chemicals and corrosion.

Chemical Manufacturing

  • Employed in producing synthetic lubricants and stabilizers for plastics and resins.

Case Studies on Biological Effects

Several case studies highlight the biological effects of this compound:

Topical Application for Inflammation

  • A study involving animal models with induced skin inflammation demonstrated that topical application of this compound significantly reduced redness and swelling compared to control groups.

Cell Culture Studies

  • In vitro studies using human cell lines revealed that treatment with this compound led to decreased levels of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl cyclohexane-1,1-dicarboxylate, and how can reaction conditions be optimized?

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques:

  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 200.23 for molecular ion peak) .

  • ¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.7 ppm for OCH₃) and cyclohexane protons (δ ~1.2–2.5 ppm) .

  • IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and C-O ester bonds at ~1250 cm⁻¹ .

    • Quality Control Metrics :
TechniqueCritical Parameters
GC-MSRetention time: ~8–10 min
NMRIntegration ratios for CH₃ groups

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomerism in this compound derivatives?

  • Methodological Answer : Cis/trans isomerism arises due to restricted rotation of the cyclohexane ring. Techniques include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (95:5) mobile phase.

  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement .

  • Dynamic NMR : Variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic signals .

    • Case Study :
      For cis-cyclohexane-1,4-dicarboxylic acid derivatives, crystallography revealed chair conformations with axial/equatorial ester groups . Similar approaches apply to the 1,1 isomer.

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The 1,1-dicarboxylate’s steric hindrance slows nucleophilic attacks compared to monoesters. Reactivity studies involve:

  • Kinetic Analysis : Monitor hydrolysis rates under acidic/basic conditions via pH-stat titration.

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions .

    • Reactivity Data :
ConditionHalf-life (t₁/₂)
0.1 M NaOH24–48 hours
0.1 M HCl>72 hours

Q. What are the applications of this compound in synthesizing functionalized cyclopropane derivatives?

  • Methodological Answer : The compound serves as a precursor in cyclopropanation via [2+1] cycloaddition with carbenes. Example protocol:

Generate dichlorocarbene (CCl₂) from chloroform and a strong base (e.g., t-BuOK).

React with this compound at −20°C to form cyclopropane-1,1-diesters.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Yield Optimization :

BaseYield (%)
t-BuOK65–70
NaH50–55

Q. Critical Analysis of Contradictions

  • lists this compound, but most data (e.g., NMR, synthesis) are inferred from analogous 1,4-isomers . Researchers must validate protocols for the 1,1 isomer due to potential steric/electronic differences.

Properties

CAS No.

72963-31-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl cyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

GGCUUOGRTPMFQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the past 1,4-CHDM has been made by a process in which dimethyl terephthalate is subjected to hydrogenation using a catalyst of Ru or Pd carried on alumina to give dimethyl cyclohexanedicarboxylate, and then a side chain of the resulting ester is subjected to a hydrogenation reaction in the presence of a Cu—Zn oxide catalyst, to manufacture 1,4-CHDM, as mentioned, for example, in JP-W-8-510686. In addition, in JP-A-6-228028 is described a process for the manufacture of 1,4-CHDM where dialkyl terephthalate is subjected to hydrogenation to give dimethyl 1,4-cyclohexanedicarboxylate, and then the side chain of the product is hydrogenated using a catalyst containing Ru and Sn to manufacture 1,4-CHDM.
[Compound]
Name
1,4-CHDM
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of methyl cyclohexanecarboxylic acid (2.0 g, 14.06 mmol) in THF (5 mL) was added dropwise to a solution of lithium diisopropylamine (2.28 g, 21.1 mmol) in THF (20 mL) at −78° C. After stirring for 1 h at the same temperature, a solution of methylchloroformate (2.0 g, 21.1 mmol) in THF (5 mL) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (20 mL). THF was removed in vacuo and the aqueous residue was extracted with EtOAc (50 mL×3). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (80:20) yielded the title compound (2.8 g, 99%). MH+201.
Quantity
2 g
Type
reactant
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2.28 g
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reactant
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5 mL
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20 mL
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solvent
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2 g
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Name
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5 mL
Type
solvent
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Yield
99%

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